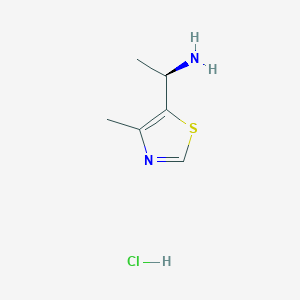

(1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride

Description

Properties

Molecular Formula |

C6H11ClN2S |

|---|---|

Molecular Weight |

178.68 g/mol |

IUPAC Name |

(1R)-1-(4-methyl-1,3-thiazol-5-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C6H10N2S.ClH/c1-4(7)6-5(2)8-3-9-6;/h3-4H,7H2,1-2H3;1H/t4-;/m1./s1 |

InChI Key |

FRJGFUHUNLAJRE-PGMHMLKASA-N |

Isomeric SMILES |

CC1=C(SC=N1)[C@@H](C)N.Cl |

Canonical SMILES |

CC1=C(SC=N1)C(C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Thiazole Ring Formation

Reactants :

-

3-Chloro-2,4-pentanedione (1.2 equiv)

-

Thiobenzamide derivative (1.0 equiv)

Conditions :

-

Solvent: Absolute ethanol (reflux, 8 h)

-

Workup: Neutralization with sodium acetate, crystallization from ethanol

Outcome :

Reductive Amination to Chiral Amine

Reactants :

-

Thiazole ketone intermediate (1.0 equiv)

-

Ammonium acetate (2.5 equiv)

-

Sodium cyanoborohydride (1.5 equiv)

Conditions :

-

Solvent: Methanol/THF (1:1), 50°C, 12 h

-

Chiral induction: (R)-BINAP (10 mol%) as asymmetric catalyst

Outcome :

-

Crude (R)-amine obtained in 74% yield, 88% e.e.

-

Hydrochloride salt formed via HCl/ether precipitation (99% purity).

Enzymatic Asymmetric Reductive Amination

Imine reductases (IREDs) enable direct enantioselective synthesis from prochiral ketones:

IRED-Catalyzed Process

Components :

-

Substrate: 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-one (50 mM)

-

Amine donor: Methylamine (40 mM)

-

Cofactor: NADPH (0.2 mM, regenerated via glucose dehydrogenase)

Conditions :

Outcome :

Chiral Resolution of Racemic Mixtures

For non-enzymatic routes, resolution techniques are employed:

Diastereomeric Salt Formation

Steps :

-

Racemic amine (2.0 g) dissolved in ethanol.

-

Add (R)-mandelic acid (1.1 equiv), stir at 0°C for 12 h.

-

Filter precipitate, recrystallize from ethanol/water.

Outcome :

-

(R)-enantiomer isolated in 65% yield, 99% e.e.

Comparative Analysis of Methods

| Parameter | Hantzsch + Reductive Amination | IRED Catalysis | Chiral Resolution |

|---|---|---|---|

| Yield | 74% | 81% | 65% |

| Enantiomeric Excess (e.e.) | 88% | >95% | 99% |

| Step Count | 3 | 2 | 4 |

| Scalability | Pilot scale (100 g) | Lab scale (400 mg) | Bench scale (10 g) |

| Cost | Moderate | High (enzyme cost) | Low |

Mechanochemical Thiazole Synthesis (Emerging Method)

A solvent-free approach enhances sustainability:

Reactants :

-

3-Bromo-2,4-pentanedione (1.0 equiv)

-

Thiourea derivative (1.1 equiv)

Conditions :

-

Ball milling (500 rpm, 2 h, stainless steel jar)

Outcome :

Critical Process Considerations

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

(1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies.

Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amine group can form hydrogen bonds or ionic interactions with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares (1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride with five analogs, highlighting variations in substituents, molecular weights, and CAS numbers:

Note: The molecular formula and weight of the target compound are inferred based on structural similarity to analogs in the evidence.

Impact of Substituents on Physicochemical Properties

Position 2 Substitutions

- 4-Methoxyphenyl (Ref: 3D-GCC60658) : Introduces polarity via the methoxy group, improving aqueous solubility compared to phenyl derivatives.

Position 4 Substitutions

- Furan-2-yl (CAS 1909309-26-7) : The oxygen-rich furan enhances hydrogen-bonding capacity, influencing binding to polar receptors.

Core Heterocycle Replacement

- Triazole analog (CAS 1423033-12-8) : Replacing thiazole with triazole reduces molecular weight (176.65 g/mol) and alters electronic properties, affecting metabolic stability.

Chain Length Variation

Stereochemical Considerations

The (1R)-configuration of the target compound is critical for enantioselective interactions, as seen in chiral amines like levocetirizine. Analogs lacking defined stereochemistry (e.g., CAS 325491-86-9) may exhibit reduced potency or off-target effects.

Biological Activity

(1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen, contributes to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of (1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride can be represented as follows:

This compound features a thiazole moiety attached to an ethanamine backbone, which is crucial for its biological activity.

Biological Activities

Research indicates that (1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds with thiazole rings often possess antimicrobial properties. For instance, modifications in the thiazole structure can significantly enhance biological potency against various pathogens.

Neuroactivity

Similar compounds have demonstrated neuroactive properties. The presence of the thiazole ring may contribute to interactions with neurotransmitter systems, making it a candidate for further exploration in neuropharmacology.

Antiparasitic Activity

The compound has been linked to antiparasitic effects, particularly against protozoan parasites. Research into related thiazole derivatives has shown promising results in inhibiting parasite growth without increasing cytotoxicity .

Comparative Analysis with Related Compounds

The following table compares (1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylthiazole | Similar thiazole ring | Antimicrobial |

| 4-Methylthiazole | Thiazole with methyl group | Potential neuroactivity |

| 2-Amino-thiazole | Contains amino group | Antimicrobial and anticancer |

| Thiamine (Vitamin B1) | Thiazole ring with additional pyrimidine structure | Essential nutrient |

This comparison highlights the unique features of (1R)-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine hydrochloride that may enhance its selectivity and potency compared to other compounds.

Case Studies

Several case studies have explored the biological activity of thiazole-containing compounds. Notably:

Study on Antiparasitic Activity

A study investigated the efficacy of various thiazole derivatives against Entamoeba histolytica and Giardia intestinalis. The derivatives exhibited IC50 values ranging from 1.47 µM/mL to 4.43 µM/mL, indicating potent activity that was not accompanied by increased cytotoxicity .

Neuropharmacological Assessment

Another study focused on the neuroactive potential of thiazole derivatives. Results indicated that certain modifications could enhance interaction with neurotransmitter receptors, suggesting potential applications in treating neurological disorders .

Q & A

Q. What computational methods predict its metabolic fate in vivo?

- Methodological Answer : CYP450 docking (Glide SP) identifies oxidation sites (e.g., thiazole C2). MetaSite predicts major metabolites (e.g., N-oxidation at ethylamine), validated by microsomal incubations (LC-QTOF detects m/z 245.0584 [M+H]+ → 261.0533 [M+O]+) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.